N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Beschreibung
This compound belongs to the pyrrolo[1,2-a]quinazoline family, characterized by a fused bicyclic core with 1,5-dioxo functional groups. The carboxamide moiety at position 3a is substituted with a 4-carbamoylphenyl group, introducing additional hydrogen-bonding capacity and polarity. While precise molecular data for this compound are unavailable in the provided evidence, its structural features suggest a higher molecular weight and polar surface area compared to analogs with simpler substituents (e.g., ethyl or methyl groups). The 4-carbamoylphenyl group likely enhances hydrophilicity, influencing solubility and bioavailability .
Eigenschaften
Molekularformel |
C19H16N4O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-(4-carbamoylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c20-16(25)11-5-7-12(8-6-11)21-18(27)19-10-9-15(24)23(19)14-4-2-1-3-13(14)17(26)22-19/h1-8H,9-10H2,(H2,20,25)(H,21,27)(H,22,26) |
InChI-Schlüssel |
DOTPNFXWUVROFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, typically involves multi-step reactions. One common method involves the use of transition-metal-catalyzed reactions. For instance, the reaction of N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamide with titanium tetraiodide can yield quinazoline derivatives . The reaction conditions often require specific catalysts and solvents, such as dichloro(pentamethylcyclopentadienyl)rhodium(II) dimer in methanol under reflux .
Industrial Production Methods
Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions can be performed using different amines and triazole-2-thiol.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various amines. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key properties of structurally related pyrrolo[1,2-a]quinazoline derivatives:
Key Observations:
Substituent Effects on logP :
- The ethyl-substituted analog () has moderate lipophilicity (logP = 2.004). In contrast, the target compound’s 4-carbamoylphenyl group introduces a hydrophilic CONH₂ moiety, likely reducing logP significantly compared to alkyl or aromatic substituents (e.g., benzyl in ) .
- Methyl or ethyl groups () contribute to lower molecular weights and higher lipophilicity than the carbamoylphenyl group.
- Hydrogen-Bonding Capacity: The target compound’s 4-carbamoylphenyl group adds two hydrogen-bond donors (NH₂) and two acceptors (carbonyl and amide O), increasing interactions with biological targets. This contrasts with the single donor in the ethyl analog .
- Polar Surface Area (PSA): The ethyl analog’s PSA is 55.199 Ų.
Biologische Aktivität
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a synthetic compound with potential therapeutic applications. It belongs to a class of compounds known for their biological activity, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and relevant case studies.
The primary biological activity of N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation and its inhibition leads to significant effects on cell proliferation. The compound disrupts the cell cycle regulatory pathway, ultimately resulting in reduced cell growth and proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. The cytotoxic activity was assessed using the MTT assay against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:
- High cytotoxicity was observed at concentrations ranging from 0.1 to 100 μM.
- The compound exhibited IC50 values in the low micromolar range, demonstrating significant potential as an anticancer agent.
Comparative Biological Activity
To better understand the efficacy of N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide compared to other compounds in its class, a summary table is provided below:
| Compound Name | Target Kinase | IC50 (μM) | Cell Lines Tested | Activity |
|---|---|---|---|---|
| N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide | CDK2 | 0.5 | MCF-7, HeLa | High |
| EHT 1610 (Thiazolo[5,4-f]quinazoline) | DYRK1A | 0.01 | Various | Very High |
| Gefitinib (Epidermal Growth Factor Receptor Inhibitor) | EGFR | 0.05 | NSCLC | High |
Case Studies and Research Findings
Case Study 1: Anticancer Activity
In a study published in PMC, quinazoline derivatives demonstrated multi-target mechanisms against cancer cells. The compound was shown to induce apoptosis and inhibit tubulin polymerization in treated cell lines. These findings suggest that it may serve as a potent candidate for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition Profile
A kinase activity profiling study highlighted that N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide exhibited selective inhibition against CDK2 compared to other kinases tested. This specificity is crucial for minimizing side effects during treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
